molecular formula C18H18N4O3 B5200643 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide

货号 B5200643
分子量: 338.4 g/mol
InChI 键: BAPIDWQJGGQZIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

作用机制

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide works by binding to the ATP-binding pocket of FGFRs, preventing the phosphorylation of tyrosine residues and downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and migration, ultimately resulting in cell death. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been shown to selectively target FGFRs over other receptor tyrosine kinases, making it a promising therapeutic agent for FGFR-driven diseases.
Biochemical and physiological effects:
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide induces cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFRs and downstream signaling pathways. In skeletal cells, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide promotes bone formation and reduces bone resorption by regulating the activity of osteoblasts and osteoclasts. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One of the major advantages of using N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide in lab experiments is its high selectivity for FGFRs, which reduces the risk of off-target effects. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide is also a small molecule inhibitor, making it easier to administer and study than larger protein inhibitors. However, one of the limitations of using N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide is its relatively low potency compared to other FGFR inhibitors. This may require higher concentrations of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide to achieve the desired effects, which could lead to non-specific effects and toxicity.

未来方向

There are several future directions for the study of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. Another area of interest is the investigation of the effects of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide on other FGFR-driven diseases such as developmental disorders and metabolic disorders. Additionally, the combination of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide with other therapeutic agents could be explored as a potential treatment strategy for FGFR-driven diseases.

合成方法

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide was first synthesized by Wu et al. in 2013 using a multi-step synthesis approach. The synthesis involves the condensation of 2-furancarboxylic acid with 2-aminobenzophenone to form 2-(2-furanyl)-benzophenone, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to obtain the intermediate product. The intermediate product is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. The purity and identity of the compound were confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of FGFR-driven diseases such as cancer and skeletal disorders. In vitro studies have shown that N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide inhibits the autophosphorylation of FGFRs and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated the efficacy of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide in suppressing tumor growth and metastasis in mouse models of various cancers, including breast cancer, lung cancer, and bladder cancer. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to improve bone formation and reduce bone resorption in mouse models of skeletal disorders such as osteoporosis and craniosynostosis.

属性

IUPAC Name

N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPIDWQJGGQZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。